cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride
Overview
Description
Synthesis Analysis
The asymmetric synthesis of related stereoisomers involves key steps utilizing diester derivatives from conjugate addition and cyclisation protocols. For example, stereoselective access to all stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate, a compound closely related to our target molecule, has been achieved through a series of complex reactions involving N-oxidation, Cope elimination, and conjugate addition of homochiral lithium N-benzyl-N- alpha-methylbenzylamide (Urones et al., 2004).
Molecular Structure Analysis
Conformational analysis via DFT calculations and solvent effects examinations has been applied to similar compounds, providing insights into the intrinsic conformational preferences. These studies highlight the significance of the cis and trans configurations in affecting the molecular structure and properties (Casanovas et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving cyclopentene derivatives include various functionalization strategies, such as organocatalytic routes to introduce amino groups, highlighting the compound's versatility in chemical transformations (Fanelli et al., 2019).
Physical Properties Analysis
High-performance liquid chromatography has been used to separate isomers of closely related compounds, demonstrating the importance of physical properties like solubility and stability in different conditions. This analytical technique underscores the compound's distinct physical characteristics and their implications for synthesis and application (Péter & Fülöp, 1995).
Chemical Properties Analysis
The photochemical route has been explored for synthesizing hydroxy derivatives of aminocyclobutane carboxylic acids, showcasing the compound's chemical reactivity under specific conditions and its potential for generating structurally diverse derivatives (Chang et al., 2018).
Scientific Research Applications
Inactivation and Inhibition of Gamma-Aminobutyric Acid Aminotransferase : Choi and Silverman (2002) researched analogues of gamma-aminobutyric acid (GABA), including cyclopentene analogues, for their potential as inactivators of GABA-aminotransferase (GABA-AT). These compounds are explored for their relevance in treating epilepsy and drug addiction (Choi & Silverman, 2002).
Preparation of Cycloalkane-fused Dihydropyrimidin-4(3H)-one Enantiomers : Szakonyi et al. (1998) investigated the reaction of racemic cis-2-amino-1-cyclopentane-carboxylic acid with other compounds to form homochiral amides. These studies are important for understanding the synthesis of complex organic compounds (Szakonyi et al., 1998).
Monitoring of Pyrethroid Metabolites in Human Urine : Arrebola et al. (1999) developed a method involving cis-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carboxylic acid, an analogue of cis-2-Amino-3-cyclopentene-1-carboxylic acid, for detecting pyrethroid metabolites in human urine. This research is significant for understanding human exposure to pyrethroids (Arrebola et al., 1999).
Stereochemical Studies and Synthesis of Benzoxazines : Bernáth et al. (1985) conducted stereochemical studies involving analogues of 2-amino-cyclopentene-1-carboxylic acid, providing insights into the preparation and properties of partially saturated benzoxazines. This research contributes to the field of organic synthesis and stereochemistry (Bernáth et al., 1985).
High-Performance Liquid Chromatographic Method for Separation of Isomers : Péter & Fülöp (1995) developed a method for separating isomers of cis- and trans-2-amino-cyclopentane-1-carboxylic acids. This research is crucial for analytical chemistry, particularly in the separation and analysis of complex organic isomers (Péter & Fülöp, 1995).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used in peptide synthesis , suggesting that it may interact with specific proteins or enzymes in the body.
Mode of Action
As a compound used in peptide synthesis
Biochemical Pathways
Given its role in peptide synthesis , it may be involved in protein-related pathways.
Result of Action
As a compound used in peptide synthesis , it may contribute to the formation of specific proteins or peptides, which could have various effects depending on the nature of these molecules.
Biochemical Analysis
Biochemical Properties
cis-2-Amino-3-cyclopentene-1-carboxylic acid hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound can act as a substrate for certain amino acid transporters, facilitating its uptake into cells. Additionally, it may interact with enzymes involved in amino acid metabolism, such as aminotransferases, which catalyze the transfer of amino groups between amino acids and keto acids .
Cellular Effects
The effects of this compound on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of signaling proteins, such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, it can alter the expression of genes involved in amino acid metabolism and transport, leading to changes in cellular metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to specific receptors or enzymes, modulating their activity. For instance, this compound may act as an inhibitor or activator of certain enzymes, influencing their catalytic activity. Additionally, it can interact with transcription factors, altering gene expression patterns and affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects on cellular function and metabolism. At high doses, it can induce toxic or adverse effects, such as cellular stress and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific concentration ranges .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For example, aminotransferases can catalyze the transfer of amino groups from this compound to keto acids, generating new amino acids and intermediates. These interactions can influence metabolic flux and alter the levels of specific metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound, ensuring its availability for biochemical reactions. Additionally, the distribution of this compound within different cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For instance, this compound may be localized to the mitochondria, influencing mitochondrial function and energy metabolism .
properties
IUPAC Name |
2-aminocyclopent-3-ene-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h1,3-5H,2,7H2,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIAFLWOIUSOSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(C1C(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735811 | |
Record name | 2-Aminocyclopent-3-ene-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
122022-92-8 | |
Record name | 2-Aminocyclopent-3-ene-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10735811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-2- Amino-3-cyclopentene-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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